TG02 Demonstrates Superior Anti-Proliferative Potency in Solid Tumor Cell Panels Compared to Pan-CDK Inhibitors SNS-032 and Seliciclib
In a direct cross-study comparison using a panel of 15 human solid tumor cell lines, TG02 exhibited anti-proliferative IC50 values ranging from 64 nM to 504 nM, which was reported to exceed the potency of other pan-CDK inhibitors in clinical development at that time, including SNS-032 and seliciclib [1]. The study authors explicitly stated that TG02's broader target spectrum provided enhanced antitumor activity compared to these narrower-spectrum CDK inhibitors [1].
| Evidence Dimension | Anti-proliferative potency in solid tumor cell lines (IC50 range) |
|---|---|
| Target Compound Data | 64-504 nM (n=15 solid tumor cell lines) |
| Comparator Or Baseline | SNS-032 and seliciclib (pan-CDK inhibitors); reported by authors to be less potent, though specific IC50 values for these comparators in the same panel were not provided in the abstract |
| Quantified Difference | TG02 IC50 range (64-504 nM) reported to exceed potency of SNS-032 and seliciclib in this tumor panel |
| Conditions | 15 human solid tumor cell lines; proliferation assays; in vitro |
Why This Matters
Researchers studying solid tumor models should prioritize TG02 over older pan-CDK inhibitors when broad-spectrum anti-proliferative activity across diverse solid tumor types is required.
- [1] Burrows F, Goh K, Novotny-Diermayr V, et al. TG02: A novel, multi-kinase inhibitor with potent activity against solid tumors. J Clin Oncol. 2010;28(15_suppl):e13549. View Source
